Cas no 918503-72-7 (1-(6-Chloropyridin-3-yl)butan-1-one)

1-(6-Chloropyridin-3-yl)butan-1-one is a chlorinated pyridine derivative with applications in organic synthesis and agrochemical research. Its structure features a butanone moiety linked to a 6-chloropyridin-3-yl group, offering reactivity suitable for further functionalization. This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of pesticides and pharmaceuticals. The presence of the chloropyridine ring enhances its stability and provides a versatile scaffold for nucleophilic substitution reactions. Its well-defined chemical properties make it valuable for precision synthesis in industrial and academic settings. Proper handling and storage are recommended due to its potential reactivity.
1-(6-Chloropyridin-3-yl)butan-1-one structure
918503-72-7 structure
Product Name:1-(6-Chloropyridin-3-yl)butan-1-one
CAS No:918503-72-7
MF:C9H10ClNO
MW:183.634801387787
MDL:MFCD13248626
CID:796723
PubChem ID:45480174
Update Time:2025-05-22

1-(6-Chloropyridin-3-yl)butan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(6-Chloropyridin-3-yl)butan-1-one
    • 1-Butanone, 1-(6-chloro-3-pyridinyl)-
    • PubChem19452
    • KOJXAYDVESWDSW-UHFFFAOYSA-N
    • 1-(6-chloro-3-pyridinyl)-1-butanone
    • 1-Butanone,1-(6-chloro-3-pyridinyl)-
    • EN000054
    • 1-(6-chloranylpyridin-3-yl)butan-1-one
    • A844081
    • FT-0747330
    • SCHEMBL11899972
    • 918503-72-7
    • MFCD13248626
    • CS-0152463
    • AKOS015892074
    • BS-18244
    • N14275
    • DTXSID00670222
    • A1-07994
    • DB-013732
    • MDL: MFCD13248626
    • Inchi: 1S/C9H10ClNO/c1-2-3-8(12)7-4-5-9(10)11-6-7/h4-6H,2-3H2,1H3
    • InChI Key: KOJXAYDVESWDSW-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)C(CCC)=O

Computed Properties

  • Exact Mass: 183.04500
  • Monoisotopic Mass: 183.045
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30
  • XLogP3: 2.3

Experimental Properties

  • Density: 1.153
  • Boiling Point: 305.646°C at 760 mmHg
  • Flash Point: 138.65°C
  • Refractive Index: 1.522
  • PSA: 29.96000
  • LogP: 2.71780

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Additional information on 1-(6-Chloropyridin-3-yl)butan-1-one

Recent Advances in the Study of 1-(6-Chloropyridin-3-yl)butan-1-one (CAS: 918503-72-7): A Comprehensive Research Brief

1-(6-Chloropyridin-3-yl)butan-1-one (CAS: 918503-72-7) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research brief aims to provide a comprehensive overview of the latest studies and advancements related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.

Recent literature highlights the role of 1-(6-Chloropyridin-3-yl)butan-1-one as a key intermediate in the synthesis of various bioactive molecules. Studies have demonstrated its utility in the construction of complex heterocyclic frameworks, which are often found in pharmacologically active compounds. For instance, researchers have successfully employed this compound in the development of novel kinase inhibitors, showcasing its versatility in medicinal chemistry.

In terms of biological activity, preliminary investigations suggest that 1-(6-Chloropyridin-3-yl)butan-1-one exhibits moderate inhibitory effects on certain enzymatic targets. These findings have spurred further research into its mechanism of action and potential as a lead compound for the treatment of diseases such as cancer and inflammatory disorders. Notably, a recent study published in the Journal of Medicinal Chemistry reported the compound's ability to modulate specific signaling pathways, providing a foundation for future drug design efforts.

The synthesis of 1-(6-Chloropyridin-3-yl)butan-1-one has also been a focal point of recent research. Advances in catalytic methods have enabled more efficient and environmentally friendly production of this compound. For example, a 2023 study detailed a novel palladium-catalyzed coupling reaction that significantly improves yield and reduces byproduct formation, addressing previous challenges in large-scale synthesis.

Despite these promising developments, challenges remain in fully elucidating the compound's pharmacological profile and optimizing its therapeutic potential. Current research efforts are directed toward structure-activity relationship (SAR) studies to enhance its selectivity and potency. Additionally, computational modeling and high-throughput screening are being employed to identify derivatives with improved drug-like properties.

In conclusion, 1-(6-Chloropyridin-3-yl)butan-1-one (CAS: 918503-72-7) represents a valuable scaffold in chemical biology and pharmaceutical research. Its diverse applications, from synthetic intermediate to potential therapeutic agent, underscore its importance in the field. Ongoing studies are expected to further unravel its biological significance and pave the way for innovative drug discovery initiatives.

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